molecular formula C13H7F3N2O B1429071 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1065607-70-6

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1429071
M. Wt: 264.2 g/mol
InChI Key: LMVZMYGDKFGEHS-UHFFFAOYSA-N
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Patent
US08362037B2

Procedure details

3-Chloro-5-(trifluoromethyl)picolinonitrile (0.220 g, 1.07 mmol) was combined with sodium phenoxide trihydrate (0.272 g, 1.60 mmol) and DMF (5 mL). The resulting mixture was heated to 80° C. and agitated for one hour. The mixture was then cooled, diluted with ether and washed with 1M NaOH, water (3×), brine, dried and evaporated to give crude 3-phenoxy-5-(trifluoromethyl)picolinonitrile (0.190 g, 67.5% yield) as red oil.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:12]#[N:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.O.O.O.[O-:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Na+].CN(C=O)C>CCOCC>[O:17]([C:2]1[C:3]([C:12]#[N:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C#N
Step Two
Name
Quantity
0.272 g
Type
reactant
Smiles
O.O.O.[O-]C1=CC=CC=C1.[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
agitated for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WASH
Type
WASH
Details
washed with 1M NaOH, water (3×), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C(=NC=C(C1)C(F)(F)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 67.5%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.